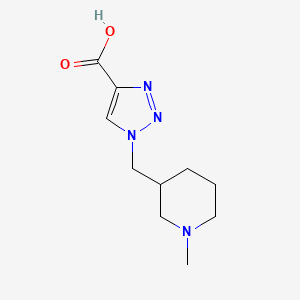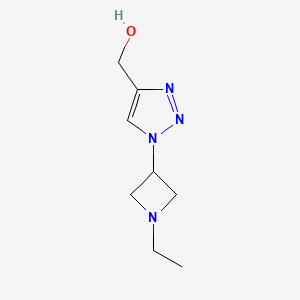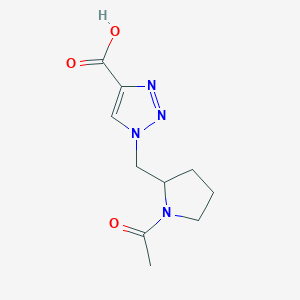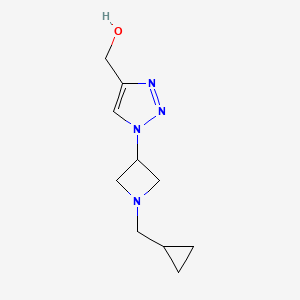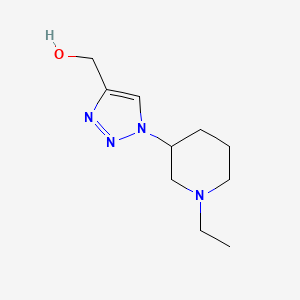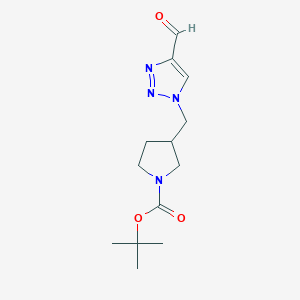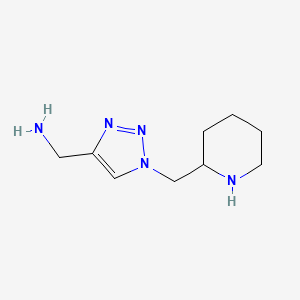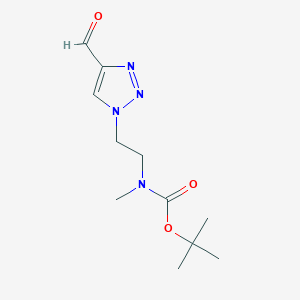
1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride
Übersicht
Beschreibung
The compound “1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride” is a hydrochloride salt of a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Azetidines, on the other hand, are a class of organic compounds containing a four-membered ring with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of azetidine and pyrimidinone. Azetidine has a four-membered ring, while pyrimidinone has a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidinones can undergo a variety of reactions, including substitutions and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, hydrochloride salts are soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of azetidinone derivatives, including those related to 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride, has been explored for their potential antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) described the synthesis of new pyrimidine-azetidinone analogs and their evaluation against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest a promising avenue for the design and development of novel antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antiviral Evaluation
Research by Hosono et al. (1994) focused on the synthesis and antiviral evaluation of azetidinyl pyrimidine nucleosides, which are analogs of oxetanocin-A. Although these specific compounds did not exhibit significant antiviral activity in cell culture tests, the study represents an important step in the exploration of azetidinone derivatives for potential antiviral applications (Hosono et al., 1994).
Enantiospecific Synthesis
Further research by Hosono et al. (1994) on enantiospecific synthesis of azetidinyl pyrimidine nucleosides highlighted the potential of these compounds as antiviral agents. This work underscores the significance of stereochemistry in the development of pharmaceutical agents and opens up new possibilities for the synthesis of enantiomerically pure compounds with improved biological activity (Hosono et al., 1994).
Biotransformation Studies
A study on the biotransformation of β-secretase inhibitors, which include azetidinone derivatives, provided insights into the metabolic fate of these compounds. The research by Lindgren et al. (2013) demonstrated the extensive metabolism of these inhibitors, highlighting the importance of understanding the metabolic pathways and potential biotransformation products of azetidinone derivatives in drug development (Lindgren et al., 2013).
Antimicrobial Evaluation of Quinoline-Oxadiazole-Based Derivatives
Dodiya et al. (2012) synthesized and evaluated the antimicrobial activity of azetidinone derivatives based on quinoline-oxadiazole. These compounds were screened against different bacterial and fungal strains, demonstrating the potential of azetidinone derivatives in antimicrobial drug discovery (Dodiya et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVHINFYRGPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



